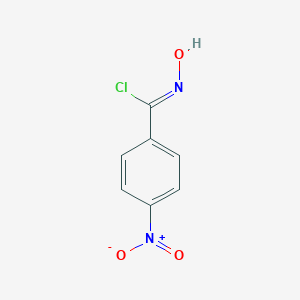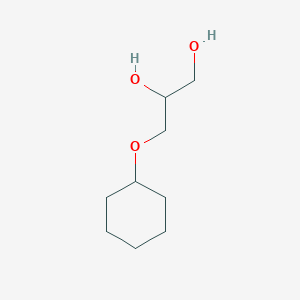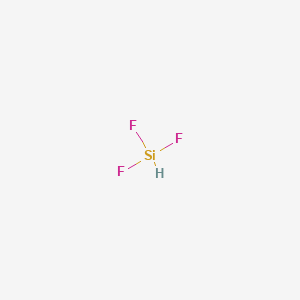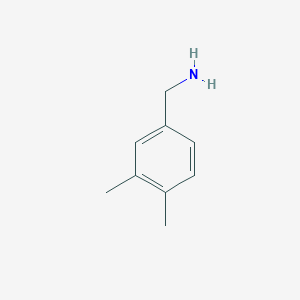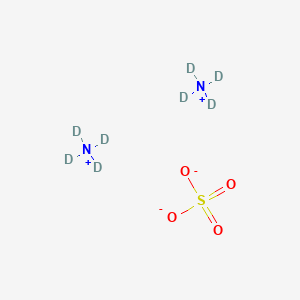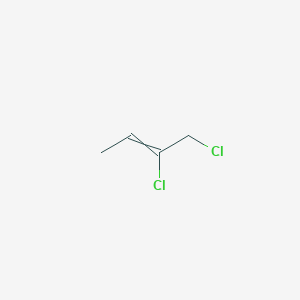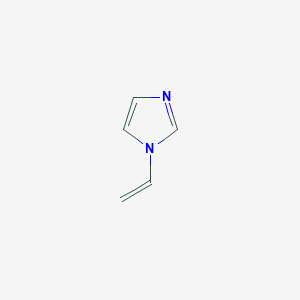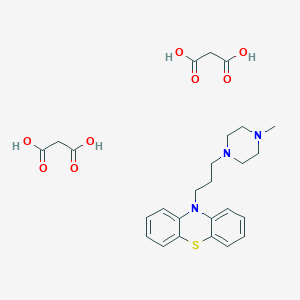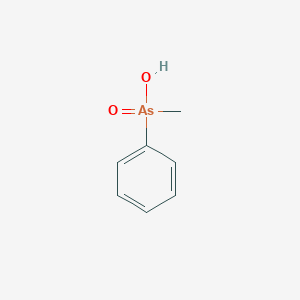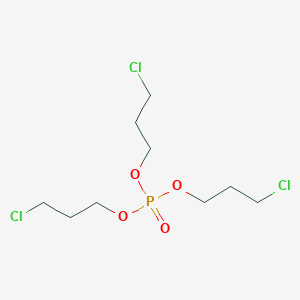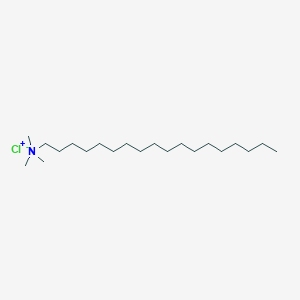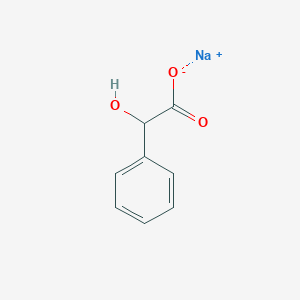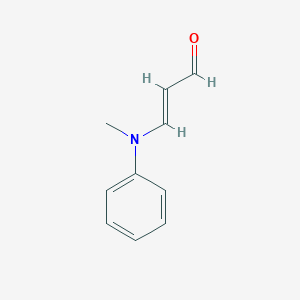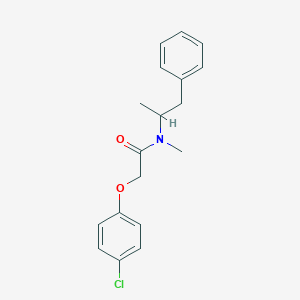
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide, also known as S-23515, is a chemical compound that has been extensively researched for its potential application in various fields of science. This compound belongs to the class of amides and is used as a research tool to study the physiological and biochemical effects of its mechanism of action.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the brain. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide inhibits the activity of AChE, which results in an increase in the concentration of ACh in the brain. This increase in ACh concentration has been shown to improve cognitive function in animal models.
生化和生理效应
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce oxidative stress in animal models. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has also been shown to have potential neuroprotective effects in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in lab experiments is its high potency and selectivity for AChE inhibition. This allows for precise and accurate measurements of its effects on cognitive function and other physiological parameters. However, one limitation of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
未来方向
There are several future directions for the research on 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide. One potential direction is the development of new analogs and derivatives of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide with improved potency and selectivity for AChE inhibition. Another direction is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to better understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide and its mechanism of action.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the reaction between 2-(4-chlorophenoxy) acetic acid and N-methyl-N-(1-phenylpropan-2-yl) amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide as a white crystalline solid.
科学研究应用
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been extensively studied for its potential application in various fields of science. It has been used as a research tool to study the physiological and biochemical effects of its mechanism of action. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
13385-09-6 |
|---|---|
产品名称 |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
分子式 |
C18H20ClNO2 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-14(12-15-6-4-3-5-7-15)20(2)18(21)13-22-17-10-8-16(19)9-11-17/h3-11,14H,12-13H2,1-2H3 |
InChI 键 |
OPKXKBSMMAECPR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



